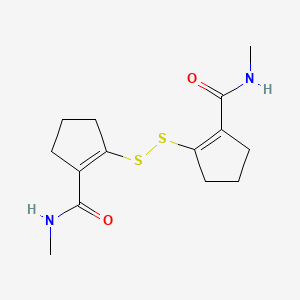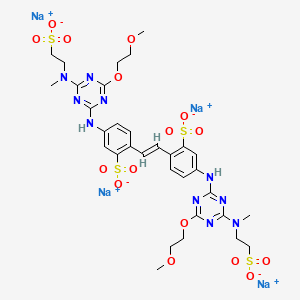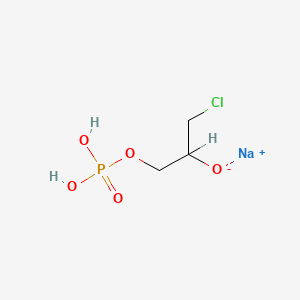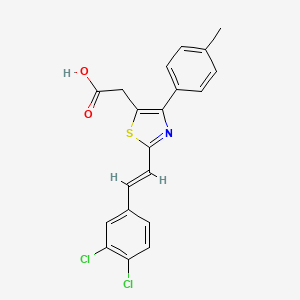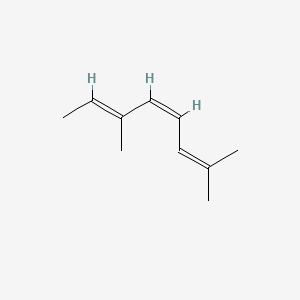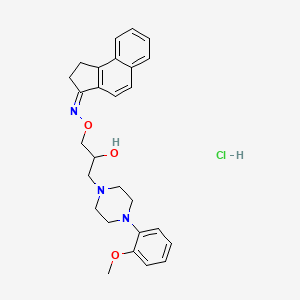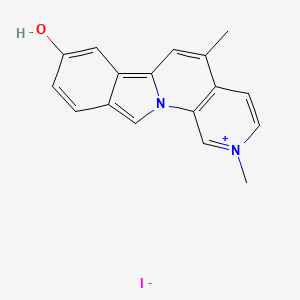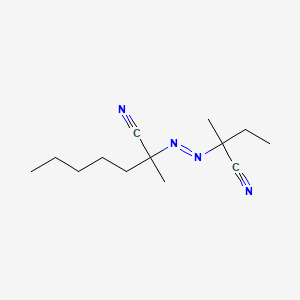
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is a compound belonging to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- typically involves the reaction of a diazonium salt with an appropriate coupling component. One common method is the reaction of a diazonium salt of 2,4-dimethylaniline with a hydroxylated aromatic compound such as 2-naphthol . The reaction conditions often include controlled temperature, pH, and flow rate to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of azo compounds like Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is often carried out using continuous flow systems. These systems offer advantages such as improved safety, scalability, and product purity . The continuous flow synthesis involves the use of high-value azo compounds as candidates for manufacturing due to their unstable intermediates and exothermic reactions .
Análisis De Reacciones Químicas
Types of Reactions
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential as a prodrug and antimicrobial agent.
Medicine: Explored for drug-coating materials and other biomedical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- involves the generation of free radicals through the cleavage of the azo bond. These free radicals can initiate various chemical reactions, such as polymerization. The molecular targets and pathways involved depend on the specific application, such as targeting bacterial cell walls in antimicrobial applications or initiating polymer chains in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2′-Azobis(2-methylpropionitrile) (AIBN)
- 2,2′-Azobis(2-methylbutyronitrile) (AMBN)
- Dimethylvaleronitrile (ABVN)
Uniqueness
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is unique due to its specific molecular structure, which imparts distinct thermal and chemical properties. Compared to other azo compounds like AIBN, AMBN, and ABVN, it has a different thermal decomposition profile and generates different free radicals, making it suitable for specific applications .
Propiedades
Número CAS |
58598-43-9 |
|---|---|
Fórmula molecular |
C13H22N4 |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
2-(2-cyanobutan-2-yldiazenyl)-2-methylheptanenitrile |
InChI |
InChI=1S/C13H22N4/c1-5-7-8-9-13(4,11-15)17-16-12(3,6-2)10-14/h5-9H2,1-4H3 |
Clave InChI |
MJPZRJSNPUHYTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C#N)N=NC(C)(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


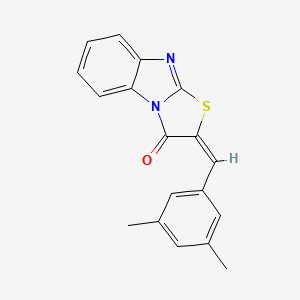
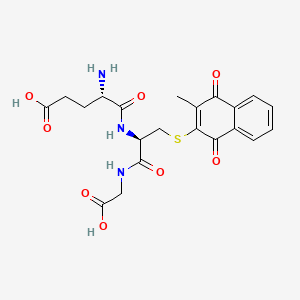

![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)
